molecular formula C22H22N2O4 B2584802 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 2097862-74-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide

Cat. No. B2584802
CAS RN: 2097862-74-1
M. Wt: 378.428
InChI Key: QHWXFNGLTDYWPM-UHFFFAOYSA-N
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Description

“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide” is a synthetic compound . It is closely related to furanylfentanyl, a synthetic opioid . The compound is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .

Scientific Research Applications

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), over heterogeneous catalysts is a key area of research. These processes are crucial for converting oxygen-rich compounds into valuable products like furfuryl alcohol and tetrahydrofurfuryl alcohol. The study by Nakagawa, Tamura, and Tomishige (2013) highlights various reactions involved in this process, including hydrogenation, rearrangement, and hydrogenolysis, which can produce a range of useful chemicals from biomass-derived furans (Nakagawa, Tamura, & Tomishige, 2013).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters by Candida antarctica Lipase B (CALB) represents another significant application. This method allows for the creation of novel biobased furan polyesters with promising properties for sustainable material development. Jiang et al. (2014) demonstrated the successful synthesis of these polyesters, indicating the potential for furanic compounds in environmentally friendly polymer production (Jiang et al., 2014).

Organic Synthesis and Medicinal Chemistry

Furanic compounds are also explored in organic synthesis and medicinal chemistry for constructing complex molecules. The work by Lee et al. (2007) on new benzofurans from Gastrodia elata and their DNA topoisomerases I and II inhibitory activities showcases the potential of furanic derivatives in drug discovery. These compounds exhibit significant biological activity, underscoring the versatility of furanic structures in developing new therapeutics (Lee et al., 2007).

Synthesis and Mesomorphic Investigations of Furan Liquid Crystal Derivatives

The synthesis of new furan liquid crystal derivatives and their investigation for mesomorphic and electrical properties illustrate the application of furanic compounds in materials science. Al-Mutabagani et al. (2021) synthesized a series of furfural derivatives that exhibit liquid crystalline behavior, demonstrating the potential of furanic compounds in the development of new materials with specific optical and electrical properties (Al-Mutabagani et al., 2021).

Safety and Hazards

This compound is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans . As such, it poses significant safety and health hazards, particularly in cases of misuse or overdose.

Mechanism of Action

Target of Action

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide is a synthetic opioid, structurally related to fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide, like other opioids, exerts its effects by binding to and activating the opioid receptors . This activation alters the perception of pain at the spinal cord and higher brain centers, resulting in analgesic effects .

Biochemical Pathways

The activation of opioid receptors by N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide triggers a cascade of biochemical events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein coupled inwardly rectifying potassium (GIRK) channels . These actions result in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

Like other opioids, it is expected to be absorbed, distributed, metabolized, and excreted by the body . Its bioavailability is likely influenced by factors such as route of administration, metabolism, and individual patient characteristics .

Result of Action

The molecular and cellular effects of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide’s action are primarily analgesic. By binding to opioid receptors, it reduces the perception of pain, providing relief in both acute and chronic pain conditions . It may also cause side effects such as respiratory depression, nausea, and dependence .

Action Environment

The action, efficacy, and stability of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide can be influenced by various environmental factors. These include the presence of other drugs, patient’s health status, genetic factors, and even the gut microbiome . For instance, the presence of other CNS depressants can potentiate the effects of this compound, increasing the risk of respiratory depression .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(16-6-3-2-4-7-16)24-22(27)21(26)23-14-19(25)17-9-11-18(12-10-17)20-8-5-13-28-20/h2-13,15,19,25H,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWXFNGLTDYWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide

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